molecular formula C6CoN6-3 B1230836 hexacyanidocobaltate(III)

hexacyanidocobaltate(III)

Cat. No.: B1230836
M. Wt: 215.04 g/mol
InChI Key: SZAVHWMCBDFDCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexacyanidocobaltate(III), with the formula $[Co(CN)6]^{3-}$, is a coordination complex featuring a cobalt(III) center in an octahedral geometry surrounded by six cyanide ligands. This diamagnetic anion (low-spin $d^6$ configuration) is widely utilized in molecular materials due to its stability, redox inactivity, and ability to act as a bridging ligand in heterometallic frameworks . Its potassium salt ($K3[Co(CN)_6]$) exhibits high solubility in water (324.4 g/L at 20°C) and stability up to 500°C . Applications span catalysis, spin-crossover (SCO) materials, and luminescent coordination polymers, particularly when combined with lanthanides (e.g., Eu$^{3+}$, Dy$^{3+}$) or transition metals (e.g., Fe$^{3+}$) .

Properties

Molecular Formula

C6CoN6-3

Molecular Weight

215.04 g/mol

IUPAC Name

cobalt(3+);hexacyanide

InChI

InChI=1S/6CN.Co/c6*1-2;/q6*-1;+3

InChI Key

SZAVHWMCBDFDCM-UHFFFAOYSA-N

Canonical SMILES

[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Cyanido Complexes

Hexacyanidocobaltate(III) vs. Hexacyanidochromate(III) ([Cr(CN)_6]^{3-})
Property $[Co(CN)_6]^{3-}$ $[Cr(CN)_6]^{3-}$
Central Metal Ion Co$^{3+}$ (low-spin $d^6$) Cr$^{3+}$ (high-spin $d^3$)
Magnetic Behavior Diamagnetic Paramagnetic
Role in Materials Non-magnetic bridge for SCO studies Enables magnetic exchange coupling
Coordination Geometry Octahedral Octahedral
Impact on SCO Isolates Fe$^{3+}$ SCO centers Mediates Fe$^{3+}$–Cr$^{3+}$ magnetic coupling

Research Findings :

  • In heteronuclear Fe$^{3+}$ complexes, $[Co(CN)6]^{3-}$ acts as a diamagnetic bridge, enabling isolated SCO behavior in Fe centers. In contrast, $[Cr(CN)6]^{3-}$ introduces paramagnetic exchange interactions, altering magnetic relaxation dynamics .
Hexacyanidocobaltate(III) vs. Tetracyanonickelate(II) ([Ni(CN)_4]^{2-})
Property $[Co(CN)_6]^{3-}$ $[Ni(CN)_4]^{2-}$
Coordination Number 6 4
Geometry Octahedral Square planar
Magnetic Role Non-magnetic Weakly paramagnetic
Applications Luminescent frameworks, SCO materials Magnetic chains, flexible porous materials

Research Findings :

  • $[Co(CN)6]^{3-}$ forms rigid 3D frameworks (e.g., ${EuCo}$) with humidity-responsive luminescence, while $[Ni(CN)4]^{2-}$ creates flexible 2D networks suitable for gas adsorption .

Key Research Findings

Humidity-Driven Structural Transformations
  • ${EuCo}$ and ${DyCo}$ coordination polymers undergo reversible hydration/dehydration, altering luminescence (e.g., white-light to yellow emission in Dy$^{3+}$) and magnetic anisotropy .
  • Single-crystal X-ray diffraction (SC-XRD) reveals triclinic ($P1$) packing for hydrated ${EuCo}$, with dehydration reducing lattice volume by 18% .
Spin-Crossover (SCO) Behavior in Fe$^{3+}$ Complexes
  • $[Fe(L1)NC]3[Co(CN)6]$ shows solvent-dependent SCO: fully solvated (low-spin, $\chi T = 1.3 \, \text{cm}^3\text{K/mol}$) vs. desolvated (hysteretic SCO, $\Delta T = 25 \, \text{K}$) .
  • Magnetic data fit Ising models ($D = 0.5–1.5 \, \text{cm}^{-1}$), with DFT calculations confirming ligand-field effects on SCO energetics .
Comparison with Hexacyanidoferrate(III) ([Fe(CN)_6]^{3-})
Property $[Co(CN)_6]^{3-}$ $[Fe(CN)_6]^{3-}$
Oxidation State Co$^{3+}$ Fe$^{3+}$
Spin State Low-spin ($d^6$) Low-spin ($d^5$)
Magnetic Behavior Diamagnetic Paramagnetic
Applications SCO frameworks, luminescent materials Prussian blue analogs, electrochemical sensors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
hexacyanidocobaltate(III)
Reactant of Route 2
hexacyanidocobaltate(III)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.